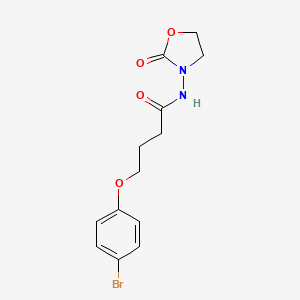

YXL-13

Description

Properties

Molecular Formula |

C13H15BrN2O4 |

|---|---|

Molecular Weight |

343.17 g/mol |

IUPAC Name |

4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide |

InChI |

InChI=1S/C13H15BrN2O4/c14-10-3-5-11(6-4-10)19-8-1-2-12(17)15-16-7-9-20-13(16)18/h3-6H,1-2,7-9H2,(H,15,17) |

InChI Key |

JREGVHRWOMNKGN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1NC(=O)CCCOC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Interleukin-13 Signaling Pathway in Asthma

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Interleukin-13 (IL-13) signaling pathway, a critical mediator in the pathophysiology of asthma. It outlines the molecular cascade, its cellular consequences, relevant quantitative data from preclinical and clinical studies, and detailed experimental protocols for investigating this pathway.

Introduction: IL-13's Central Role in Type 2 Inflammation

Interleukin-13 (IL-13) is a pleiotropic cytokine primarily produced by T helper 2 (Th2) cells, Group 2 innate lymphoid cells (ILC2s), mast cells, and eosinophils.[1][2][3] It is a central regulator in the pathogenesis of asthma, particularly in phenotypes characterized by Type 2 inflammation.[1][4] Elevated levels of IL-13 are found in the blood, sputum, and bronchial mucosa of asthmatic individuals compared to healthy controls.[5] In animal models, the administration of IL-13 is sufficient to induce the cardinal features of asthma, including airway hyperresponsiveness (AHR), mucus hypersecretion, and airway inflammation, while its neutralization can reverse these features.[5][6] This cytokine orchestrates a complex series of events leading to airway remodeling, making its signaling pathway a key target for therapeutic intervention.[1][3]

The IL-13 Receptor System and Core Signaling Cascade

IL-13 initiates its effects by binding to a complex receptor system on the surface of various cells, including airway epithelial cells, smooth muscle cells, fibroblasts, and immune cells.[7][8]

Receptor Complexes: There are two primary receptor complexes involved in IL-13 signaling:

-

Type II IL-4 Receptor: This is the main signaling receptor for IL-13. It is a heterodimer composed of the IL-4 receptor alpha (IL-4Rα) chain and the IL-13 receptor alpha 1 (IL-13Rα1) chain.[1][9][10] IL-13 first binds with low affinity to IL-13Rα1, which then recruits IL-4Rα to form a high-affinity signaling complex.[1][11]

-

IL-13 Receptor Alpha 2 (IL-13Rα2): This receptor binds IL-13 with very high affinity.[11] It has a short cytoplasmic tail and was initially considered a "decoy receptor" that sequesters IL-13, thereby inhibiting its signaling.[9] However, emerging evidence suggests it may have independent signaling functions, potentially through pathways involving transforming growth factor-beta (TGF-β) and the AP-1 transcription factor.[1][8][12]

The Canonical JAK-STAT6 Pathway: The predominant signaling pathway activated by IL-13 is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[13][14]

-

Receptor Activation: IL-13 binding to the IL-13Rα1/IL-4Rα complex brings the intracellular domains of the receptors into proximity.

-

JAK Phosphorylation: This proximity facilitates the trans-activation of Janus kinases (JAKs) associated with the receptor chains. IL-4Rα is associated with JAK1, while IL-13Rα1 associates with JAK2 and Tyrosine Kinase 2 (TYK2).[1][9][12]

-

STAT6 Recruitment and Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of the IL-4Rα chain.[1] This creates docking sites for the transcription factor STAT6.[8][15] Once recruited, STAT6 is itself phosphorylated by the JAKs.[9]

-

Dimerization and Nuclear Translocation: Phosphorylated STAT6 molecules dissociate from the receptor, dimerize, and translocate into the nucleus.[1][9]

-

Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoter regions of IL-13-responsive genes, initiating their transcription.[1][9][16]

This entire process, from receptor binding to gene activation, is critical for mediating the downstream pathophysiological effects of IL-13 in asthma.[6][15]

Pathophysiological Consequences in Asthma

The activation of the IL-13 pathway drives multiple features of asthma pathology.

-

Airway Hyperresponsiveness (AHR): IL-13 directly affects airway smooth muscle, augmenting contractility in response to bronchoconstrictors like acetylcholine and diminishing relaxation in response to β-agonists.[5] It can also induce AHR through STAT6-independent mechanisms involving MAP kinases.[1]

-

Mucus Hypersecretion and Goblet Cell Metaplasia: IL-13 is a potent inducer of goblet cell hyperplasia and metaplasia in the airway epithelium.[1][2][17] It stimulates the production of mucins, particularly MUC5AC, which contributes to airway plugging and obstruction.[1][18] Studies have shown that IL-13 stimulation of human bronchial epithelial cells increases Periodic acid-Schiff (PAS) staining and MUC5AC expression, effects mediated through IL-13Rα1.[1]

-

Airway Inflammation and Remodeling: IL-13 promotes the recruitment and survival of eosinophils by inducing the expression of chemokines like eotaxin (CCL11).[2][17] It also contributes to subepithelial fibrosis by activating fibroblasts to produce collagen and promotes IgE synthesis by B-cells.[2][3][5]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative findings from key studies, illustrating the impact of IL-13 and its therapeutic blockade.

Table 1: Effects of IL-13 Overexpression in a Murine Model Data derived from transgenic mice engineered for lung-specific IL-13 expression.

| Parameter Measured | Control (Transgene-Negative) | IL-13 Overexpressing | Fold Change / Effect | Reference |

| Baseline Airway Resistance | ~1.5 cm H₂O/mL per s | ~3.0 cm H₂O/mL per s | ~2.0x Increase | [17][19] |

| Eosinophils in BAL Fluid | < 1 x 10⁴ cells | ~25 x 10⁴ cells | ~25x Increase | [17][19] |

| Eotaxin Protein in Lung | Not Detected | > 2000 pg/mL | Significant Induction | [17][19] |

| PAS-Positive Mucus Cells | Rare / Absent | Prominently Noted | Marked Increase | [17][19] |

Table 2: Clinical Trial Data for Anti-IL-13 Monoclonal Antibodies Data from Phase II studies in patients with inadequately controlled asthma.

| Therapeutic Agent | Outcome Measure | Placebo Group | Treatment Group | Improvement | Reference |

| Lebrikizumab | Mean Change in FEV₁ | Baseline | +5.5% vs. Placebo | 5.5% | [5] |

| Tralokinumab | Mean Change in FEV₁ | - | Trend for improvement | (p=0.072) | [20] |

| GSK679586 | Change in ACQ-7 Score | - | No significant improvement | N/A | [20] |

Note: While initial trials showed promise, subsequent larger Phase III trials for specific anti-IL-13 agents like lebrikizumab and tralokinumab did not consistently meet primary endpoints, leading to the halt of their development for asthma.[11] This has highlighted the complexity of the disease and the potential redundancy with IL-4 signaling, leading to the success of dual IL-4/IL-13 blockade (e.g., Dupilumab).[12]

Detailed Experimental Protocols

Investigating the IL-13 pathway requires specific and robust methodologies. Below are representative protocols for key experiments.

Protocol: Measurement of Airway Hyperresponsiveness (AHR) in Mice

This invasive protocol uses the forced oscillation technique for precise measurement of lung mechanics.[21][22]

Objective: To assess the effect of IL-13 pathway modulation on airway responsiveness to a bronchoconstrictor challenge.

Materials:

-

Anesthetic: Xylazine and Sodium Pentobarbital solution.

-

Tracheostomy tube: 18-gauge metal needle.

-

Ventilator: Computer-controlled small animal ventilator (e.g., FlexiVent®).

-

Challenge agent: Methacholine chloride (MCh) solution, prepared in sterile saline at increasing concentrations (e.g., 0, 3.125, 6.25, 12.5, 25 mg/mL).

-

Nebulizer: Integrated into the ventilator circuit.

Procedure:

-

Anesthesia: Weigh the mouse and administer xylazine and pentobarbital via intraperitoneal (i.p.) injection. Confirm deep anesthesia by lack of pedal withdrawal reflex.

-

Tracheostomy: Surgically expose the trachea and insert the 18-gauge cannula. Secure it firmly with a suture.

-

Ventilation: Connect the cannula to the mechanical ventilator. Ventilate the mouse at a set rate and volume (e.g., 150 breaths/min, 10 mL/kg tidal volume).

-

Baseline Measurement: Allow the mouse to stabilize. Perform baseline respiratory mechanics measurements by applying a standardized volume perturbation.

-

Saline Challenge: Aerosolize sterile saline into the ventilator circuit for 10-30 seconds. Perform respiratory mechanics measurements.

-

Methacholine Challenge: Sequentially administer increasing concentrations of aerosolized methacholine. After each dose, record respiratory mechanics (e.g., airway resistance (Rrs) and elastance (Ers)) for 3-5 minutes.

-

Data Analysis: Plot the measured airway resistance against the concentration of methacholine to generate a dose-response curve. A leftward shift indicates hyperresponsiveness.

Protocol: STAT6 Chromatin Immunoprecipitation (ChIP) from Airway Epithelial Cells

This protocol is for identifying the genomic regions where STAT6 binds following IL-13 stimulation.[23][24]

Objective: To isolate and enrich DNA fragments bound by STAT6 in primary human bronchial epithelial cells (HBECs) after IL-13 treatment.

Materials:

-

Primary HBECs grown in culture.

-

Recombinant human IL-13.

-

Crosslinking agent: 1% Formaldehyde in PBS.

-

Lysis Buffers (Cell and Nuclear).

-

Chromatin Shearing equipment (e.g., sonicator).

-

Antibodies: ChIP-grade anti-STAT6 antibody and negative control (e.g., Normal Rabbit IgG).

-

Protein A/G magnetic beads.

-

Wash buffers of increasing stringency.

-

Elution buffer and reverse-crosslinking solution (Proteinase K, high salt).

-

DNA purification kit.

Procedure:

-

Cell Stimulation: Treat confluent HBECs with IL-13 (e.g., 10 ng/mL) for a specified time (e.g., 60 minutes) to induce STAT6 nuclear translocation. Include an unstimulated control.

-

Crosslinking: Add 1% formaldehyde directly to the culture media and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest cells and perform a two-step lysis: first with a cell lysis buffer to isolate nuclei, followed by a nuclear lysis buffer to release chromatin.[24]

-

Chromatin Shearing: Sonicate the chromatin preparation to shear DNA into fragments of 200-800 bp. Verify fragment size using agarose gel electrophoresis.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate a portion of the sheared chromatin (e.g., 10-25 µg) overnight at 4°C with the anti-STAT6 antibody. Set up a parallel IP with the IgG control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the complexes from the beads. Reverse the formaldehyde crosslinks by incubating with Proteinase K and high salt concentration at 65°C for several hours.

-

DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify enrichment at specific gene promoters or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[23]

Conclusion

The IL-13 signaling pathway, primarily acting through the IL-13Rα1/IL-4Rα receptor and the JAK-STAT6 cascade, is a fundamental driver of the asthmatic phenotype. It directly mediates AHR, mucus production, and chronic inflammation. While direct therapeutic targeting of IL-13 alone has faced challenges, understanding this pathway remains crucial for developing next-generation biologics and small molecule inhibitors. The experimental protocols provided herein serve as a foundation for researchers to further dissect the nuanced roles of IL-13 and its downstream effectors in the complex pathology of asthma.

References

- 1. Interleukin-13 Signaling and Its Role in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma [frontiersin.org]

- 3. Frontiers | Interleukins 4 and 13 in Asthma: Key Pathophysiologic Cytokines and Druggable Molecular Targets [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. IL-4 and IL-13 Signaling in Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. pnas.org [pnas.org]

- 11. tandfonline.com [tandfonline.com]

- 12. The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the JAK-STAT pathway in the treatment of 'Th2-high' severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI - Pulmonary expression of interleukin-13 causes inflammation, mucus hypersecretion, subepithelial fibrosis, physiologic abnormalities, and eotaxin production [jci.org]

- 18. Interleukin-13 Stimulation Reveals the Cellular and Functional Plasticity of the Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pulmonary expression of interleukin-13 causes inflammation, mucus hypersecretion, subepithelial fibrosis, physiologic abnormalities, and eotaxin production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Interleukin 4 and 13 for Asthma Treatment in the Era of Endotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]

- 22. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]

- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 24. An Optimized Protocol for Isolating Primary Epithelial Cell Chromatin for ChIP | PLOS One [journals.plos.org]

The Role of Interleukin-13 in Allergic Inflammation: A Technical Guide

Introduction

Interleukin-13 (IL-13) is a pleiotropic cytokine that plays a central role in the pathogenesis of type 2 helper T cell (Th2)-mediated allergic inflammation.[1][2] Produced by a variety of immune cells, including CD4+ Th2 cells, innate lymphoid cells (ILC2s), mast cells, and eosinophils, IL-13 is a key driver of the physiological and pathological changes observed in allergic diseases such as asthma and atopic dermatitis.[3][4][5] Its multifaceted functions include inducing airway hyperresponsiveness (AHR), mucus hypersecretion, tissue remodeling, and fibrosis, as well as promoting IgE synthesis.[4][6][7] Unlike its closely related cytokine, IL-4, which is crucial for the initial differentiation of Th2 cells, IL-13 is predominantly involved in the effector phase of the allergic response.[8] This guide provides an in-depth technical overview of the IL-13 signaling pathways, its core functions in allergic inflammation, key experimental methodologies used in its study, and the therapeutic strategies developed to target its activity.

IL-13 Signaling Pathways

IL-13 mediates its effects through a complex receptor system that it partially shares with IL-4. The signaling outcomes are dictated by the specific receptor chains expressed on the target cell surface.[8]

The IL-13 Receptor System

There are two primary receptor complexes for IL-13:

-

Type II Receptor: This is the main signaling receptor for IL-13. It is a heterodimer composed of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1) .[4][8] IL-13 first binds with low affinity to IL-13Rα1, which then recruits IL-4Rα to form a high-affinity signaling complex.[9] This receptor is expressed on a wide variety of cells, including epithelial cells, smooth muscle cells, fibroblasts, and macrophages.[8]

-

IL-13 Receptor Alpha 2 (IL-13Rα2): This receptor binds IL-13 with very high affinity and has a short cytoplasmic tail, lacking a canonical signaling motif.[10] It is primarily considered a "decoy receptor" that acts as a negative regulator by sequestering IL-13 and preventing it from binding to the Type II signaling receptor.[10][11] However, some studies suggest that under certain conditions, particularly in fibrosis, IL-13Rα2 may be capable of signaling through alternative pathways, such as activating the transcription factor AP-1 to induce TGF-β.[3][9]

Canonical JAK-STAT Signaling

The primary signaling cascade activated by IL-13 through the Type II receptor is the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[12][13]

-

Receptor Activation: Binding of IL-13 to the IL-13Rα1/IL-4Rα complex brings the associated kinases, JAK1 (associated with IL-4Rα) and Tyrosine Kinase 2 (TYK2) (associated with IL-13Rα1), into close proximity.[10][13]

-

Kinase Phosphorylation: This proximity allows for the trans-phosphorylation and activation of JAK1 and TYK2.

-

STAT6 Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα chain.[13] These phosphorylated sites serve as docking stations for the transcription factor Signal Transducer and Activator of Transcription 6 (STAT6) .[14][15]

-

Dimerization and Nuclear Translocation: Once docked, STAT6 is itself phosphorylated by the JAKs. Phosphorylated STAT6 molecules then detach from the receptor, form homodimers, and translocate to the nucleus.[10]

-

Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoter regions of IL-13-responsive genes, initiating their transcription.[10] This signaling cascade is essential for many of IL-13's hallmark effects, including AHR and mucus production.[3][16]

Pathophysiological Roles of IL-13 in Allergic Disease

IL-13 is a master regulator of multiple features of allergic disease, particularly in the airways and skin.[3][17] Its overexpression in the lungs of transgenic mice is sufficient to induce a phenotype that mimics many aspects of human asthma, including AHR, inflammation, mucus production, and subepithelial fibrosis.[18][19]

-

Airway Hyperresponsiveness (AHR): IL-13 directly contributes to AHR, the exaggerated bronchoconstrictor response to stimuli that is a hallmark of asthma. Studies in mouse models have shown that IL-13 can induce AHR independently of eosinophilic inflammation.[3] Mice lacking IL-13 fail to develop allergen-induced AHR.[3]

-

Mucus Hypersecretion: IL-13 is a potent inducer of goblet cell hyperplasia and metaplasia, leading to the overproduction of mucus.[4][16] This is a critical feature of asthma that can lead to airway plugging.[4] This effect is mediated through the STAT6 pathway in airway epithelial cells.[3][16]

-

Tissue Remodeling and Fibrosis: In chronic allergic inflammation, IL-13 drives tissue remodeling, including subepithelial fibrosis.[6][18] It stimulates fibroblasts to produce extracellular matrix proteins like collagen. This process can be mediated through both the canonical IL-13Rα1 pathway and potentially via an IL-13Rα2/TGF-β-dependent mechanism.[3]

-

Eosinophil Recruitment: IL-13 promotes the recruitment of eosinophils from the bloodstream into tissues.[1] It achieves this by stimulating epithelial cells and other resident cells to produce eosinophil-specific chemokines, most notably eotaxin (CCL11) .[3][18]

-

IgE Synthesis: While IL-4 is the primary cytokine for initiating B-cell isotype switching to IgE, IL-13 also contributes to this process and is important for the maintenance of IgE production.[6][20]

-

Epidermal Barrier Dysfunction: In atopic dermatitis, IL-13 impairs skin barrier function by downregulating the expression of key structural proteins like filaggrin and loricrin in keratinocytes.[21] This compromises the skin's integrity, leading to increased water loss and enhanced penetration of allergens and microbes.[21]

Key Experimental Models and Protocols

The elucidation of IL-13's role in allergy has been heavily reliant on a combination of in vivo and in vitro experimental models.

In Vivo Animal Models

-

Allergen Sensitization and Challenge Models: These are the most common models to mimic human allergic asthma.

-

Protocol Overview: Mice are first sensitized to an allergen, such as Ovalbumin (OVA) or House Dust Mite (HDM) extract, typically administered intraperitoneally with an adjuvant like alum to promote a Th2 response. Following sensitization, the mice receive one or more challenges with the same allergen directly into the airways (intranasally or via nebulization). This elicits an allergic inflammatory response in the lungs.[22]

-

Key Endpoints: Airway hyperresponsiveness (AHR) is measured using methacholine challenge, bronchoalveolar lavage (BAL) fluid is collected to quantify inflammatory cells (especially eosinophils), and lung tissue is processed for histology to assess mucus production (Periodic acid-Schiff stain) and fibrosis (Masson's trichrome stain).[3]

-

-

Genetically Modified Mouse Models:

-

IL-13 Overexpression: Transgenic mice that overexpress IL-13 specifically in the lung have been instrumental in demonstrating that IL-13 is sufficient to cause many features of asthma.[18][19]

-

Gene-Deficient (Knockout) Mice: Mice lacking key components of the pathway (e.g., Il13-/-, Stat6-/-, Il13ra1-/-) are used in allergen challenge models to determine the necessity of these components for disease development. For instance, Stat6-/- mice are protected from most of the pathological effects of IL-13.[3][16]

-

In Vitro Methodologies

-

Primary Cell Culture: Human bronchial epithelial cells (HBECs) are cultured at an air-liquid interface to form a differentiated epithelium. Stimulation with recombinant IL-13 is used to study its direct effects on mucus gene expression (e.g., MUC5AC), chemokine production (e.g., eotaxin), and barrier function.[4]

-

Immunological Assays:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify levels of IL-13 and IL-13-induced proteins (like eotaxin and periostin) in biological samples such as BAL fluid, serum, or cell culture supernatants.[23]

-

Western Blotting: Used to detect the phosphorylation of signaling proteins, providing a direct measure of pathway activation. For example, an antibody specific for phosphorylated STAT6 (p-STAT6) can confirm that IL-13 has activated its canonical signaling pathway in target cells.[14]

-

Quantitative PCR (qPCR): Measures the expression levels of IL-13-responsive genes in cells or tissues following stimulation or in disease models.

-

Quantitative Data on IL-13's Role and Therapeutic Targeting

Data from preclinical and clinical studies underscore the significance of IL-13. The development of monoclonal antibodies targeting the IL-13 pathway has allowed for its quantitative assessment as a therapeutic target.

Table 1: Effects of IL-13 Neutralization in Preclinical Asthma Models

| Model / Intervention | Measured Endpoint | Result of IL-13 Neutralization | Reference |

| OVA-sensitized/challenged mice + anti-IL-13 mAb | Airway Hyperresponsiveness (AHR) | Significant reduction | [3] |

| OVA-sensitized/challenged mice + anti-IL-13 mAb | BAL Eosinophils | Significant reduction | [3] |

| OVA-sensitized/challenged mice + anti-IL-13 mAb | Mucus Overproduction | Significant reduction | [3] |

| Chronic allergen exposure model + anti-IL-13 mAb | Subepithelial Fibrosis | Inhibition of fibrosis development | [3] |

| Il13ra1-/- mice challenged with allergen | AHR and Mucus Production | Nearly complete ablation of response | [22][24] |

Table 2: Efficacy of IL-13 Pathway Inhibitors in Human Asthma (Phase II/III Clinical Trials)

| Drug | Target | Patient Population | Key Efficacy Endpoint | Quantitative Result | Reference |

| Lebrikizumab | IL-13 | Moderate-to-severe asthma (Periostin-high subgroup) | Annualized exacerbation rate | ~60% reduction vs. placebo | [25] |

| Lebrikizumab | IL-13 | Moderate-to-severe asthma (Periostin-high subgroup) | FEV₁ Improvement | Significant improvement vs. placebo | [25] |

| Tralokinumab | IL-13 | Severe, uncontrolled asthma | Annualized exacerbation rate | Failed to meet primary endpoint in several Phase III trials | [3][26][27] |

| Dupilumab | IL-4Rα (blocks both IL-4 and IL-13 signaling) | Moderate-to-severe asthma (Eosinophil-high subgroup) | Annualized exacerbation rate | Up to 47.7% reduction vs. placebo | [6] |

| Dupilumab | IL-4Rα (blocks both IL-4 and IL-13 signaling) | Moderate-to-severe asthma | FEV₁ Improvement at 12 weeks | 0.32 L improvement vs. placebo | [6] |

FEV₁: Forced Expiratory Volume in 1 second.

Therapeutic Targeting of the IL-13 Pathway

Given its central role, the IL-13 pathway has become a major focus for the development of biologic therapies for type 2 inflammatory diseases.

-

Anti-IL-13 Monoclonal Antibodies:

-

Lebrikizumab and Tralokinumab: These are humanized monoclonal antibodies that directly bind to and neutralize circulating IL-13.[3] While they showed promise in Phase II trials, particularly in patients with high levels of type 2 biomarkers like periostin or FeNO, they ultimately failed to consistently meet primary endpoints in larger Phase III asthma trials, and their development for asthma has been halted.[26][27] This suggests that targeting IL-13 alone may not be sufficient to control the complex inflammatory cascade in all patients with severe asthma.[3]

-

-

Anti-IL-4Rα Monoclonal Antibodies:

-

Dupilumab: This antibody targets the shared IL-4Rα subunit, thereby blocking the signaling of both IL-13 and IL-4.[6] This dual blockade has proven to be a highly effective strategy. Dupilumab has demonstrated significant efficacy in reducing exacerbation rates, improving lung function, and reducing oral corticosteroid use in patients with moderate-to-severe type 2 asthma and is also approved for atopic dermatitis and chronic rhinosinusitis with nasal polyps.[2][6] The success of this dual-inhibition approach highlights the partially redundant and synergistic roles of IL-4 and IL-13 in allergic disease.[2]

-

Conclusion

Interleukin-13 is unequivocally a critical effector cytokine in the pathogenesis of allergic inflammation. Through the IL-13Rα1/IL-4Rα receptor complex and the subsequent activation of the STAT6 signaling pathway, it orchestrates a wide array of pro-inflammatory and remodeling processes, including airway hyperresponsiveness, mucus production, eosinophilic inflammation, and fibrosis. While direct therapeutic targeting of IL-13 alone has yielded mixed results in severe asthma, the profound clinical success of dual IL-4 and IL-13 pathway blockade has validated this axis as a cornerstone of type 2 inflammatory disease. Future research will continue to refine our understanding of the nuanced roles of IL-13 in different patient endotypes and the potential for more targeted therapeutic interventions.

References

- 1. Interleukin-13 in Asthma and Other Eosinophilic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asthma and Atopic Dermatitis: A Review of Targeted Inhibition of Interleukin-4 and Interleukin-13 As Therapy for Atopic Disease - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Frontiers | The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma [frontiersin.org]

- 4. Interleukin-13 Signaling and Its Role in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IL-13 Receptor Alpha 2 Contributes to Development of Experimental Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Allergen-dependent solubilization of IL-13 receptor α2 reveals a novel mechanism to regulate allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Modulation of IL-4/IL-13 cytokine signaling in the context of allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Reactome | STAT1,STAT3,STAT6 bind IL13:IL13R type II [reactome.org]

- 16. IL-4 and IL-13 Signaling in Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IL-13 in asthma and allergic disease: asthma phenotypes and targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pulmonary expression of interleukin-13 causes inflammation, mucus hypersecretion, subepithelial fibrosis, physiologic abnormalities, and eotaxin production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. JCI - Pulmonary expression of interleukin-13 causes inflammation, mucus hypersecretion, subepithelial fibrosis, physiologic abnormalities, and eotaxin production [jci.org]

- 20. The role of IL-13 and its receptor in allergy and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The hidden sentinel of the skin: An overview on the role of interleukin-13 in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. IL-13 receptor α1 differentially regulates aeroallergen induced lung responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pnas.org [pnas.org]

- 25. peerj.com [peerj.com]

- 26. The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Mechanism of Action of Interleukin-13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-13 (IL-13), a pleiotropic cytokine primarily secreted by T helper type 2 (Th2) cells, is a central mediator of allergic inflammation and tissue remodeling. Its multifaceted mechanism of action involves a complex interplay of receptor binding and the activation of distinct signaling cascades, culminating in a wide range of cellular responses. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning IL-13's biological functions, with a focus on its receptor interactions, canonical and non-canonical signaling pathways, and the consequential cellular effects. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in immunology and drug development.

Interleukin-13 Receptor Binding and Complex Formation

The initiation of IL-13 signaling is contingent upon its interaction with a multicomponent receptor system. The two primary receptors involved are the IL-13 receptor alpha 1 (IL-13Rα1) and the IL-13 receptor alpha 2 (IL-13Rα2). The IL-4 receptor alpha (IL-4Rα) chain is also a critical component of the functional IL-13 receptor complex.

The Type II IL-13 Receptor Complex: The Canonical Signaling Pathway

The canonical signaling pathway of IL-13 is mediated through the Type II IL-13 receptor complex , a heterodimer composed of IL-13Rα1 and IL-4Rα. The formation of this complex is a sequential process:

-

Initial Binding: IL-13 first binds to IL-13Rα1 with a moderate affinity.

-

Recruitment of IL-4Rα: This initial binding event induces a conformational change that facilitates the recruitment of the IL-4Rα chain, forming the stable high-affinity Type II receptor complex.

This heterodimerization is the crucial first step for the activation of the primary downstream signaling cascade, the JAK/STAT pathway.

The IL-13 Receptor α2 (IL-13Rα2): A Decoy Receptor with Signaling Capabilities

IL-13Rα2 binds to IL-13 with a significantly higher affinity than IL-13Rα1.[1][2] For a long time, IL-13Rα2 was considered a "decoy" receptor due to its short cytoplasmic tail, which lacks the canonical signaling motifs. Its primary function was thought to be the sequestration of IL-13, thereby negatively regulating its biological activity.

However, emerging evidence suggests that IL-13Rα2 is more than a passive inhibitor and can initiate its own signaling cascades, particularly the AP-1 pathway, which is independent of the canonical STAT6 activation.[3][4]

Quantitative Analysis of Receptor-Ligand Interactions

The binding affinities of IL-13 to its receptor components have been characterized using various biophysical techniques, such as surface plasmon resonance (SPR). The dissociation constants (Kd) provide a quantitative measure of the strength of these interactions.

| Ligand | Receptor/Complex | Dissociation Constant (Kd) | Reference(s) |

| IL-13 | IL-13Rα1 | 30 - 37.8 nM | [1][2] |

| IL-13 | IL-13Rα2 | 56 - 107 pM | [5] |

| IL-13 | IL-13Rα1/IL-4Rα Complex | 30 pM | [2] |

| IL-4 | IL-4Rα | 20 - 300 pM | [1] |

Intracellular Signaling Pathways

Upon receptor binding, IL-13 activates multiple intracellular signaling pathways, with the JAK/STAT6 pathway being the most well-characterized. However, non-canonical pathways, including the PI3K/AKT and AP-1 pathways, also play significant roles in mediating the diverse effects of IL-13.

The Canonical JAK/STAT6 Signaling Pathway

The formation of the Type II IL-13 receptor complex triggers the activation of the Janus kinase (JAK) family of tyrosine kinases.

-

JAK Activation: The intracellular domains of IL-13Rα1 and IL-4Rα are constitutively associated with Tyrosine Kinase 2 (Tyk2) and JAK1, respectively. Upon heterodimerization of the receptor chains, these JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. In some cellular contexts, JAK2 has also been shown to be activated in response to IL-13.

-

STAT6 Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα chain. These phosphorylated tyrosines serve as docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6).

-

STAT6 Dimerization and Nuclear Translocation: Once recruited to the receptor, STAT6 is phosphorylated by the activated JAKs. This phosphorylation event induces the dimerization of STAT6 molecules, which then translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT6 dimers bind to specific DNA sequences in the promoter regions of IL-13-responsive genes, thereby initiating their transcription.

The PI3K/AKT Signaling Pathway

IL-13 can also activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell survival, proliferation, and metabolism.

-

PI3K Activation: Upon IL-13 binding to the Type II receptor, the p85 subunit of PI3K can be recruited to the receptor complex, leading to the activation of the p110 catalytic subunit.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

AKT Activation: PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1) at the plasma membrane.

-

Downstream Effects: Activated AKT then phosphorylates a variety of downstream targets, leading to the regulation of cellular processes such as cell growth, proliferation, and inhibition of apoptosis.

The IL-13Rα2-Mediated AP-1 Signaling Pathway

Signaling through IL-13Rα2 is less understood but is emerging as an important alternative pathway. This pathway is independent of STAT6 and involves the activation of the Activator Protein 1 (AP-1) transcription factor.

-

IL-13 Binding to IL-13Rα2: IL-13 binds to IL-13Rα2 with high affinity.

-

Activation of MAPK/ERK Pathway: This binding can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

-

AP-1 Activation: The activated ERK pathway can then lead to the phosphorylation and activation of AP-1 components, such as c-Jun and c-Fos.

-

Gene Transcription: Activated AP-1 translocates to the nucleus and induces the transcription of target genes, which are often associated with tissue remodeling and fibrosis.

Cellular Effects of Interleukin-13

The activation of these signaling pathways by IL-13 leads to a wide array of cellular responses in various cell types, contributing to both physiological and pathological processes.

| Cell Type | Key Cellular Effects | Associated Signaling Pathway(s) |

| B Cells | - IgE class switching- Upregulation of CD23 | JAK/STAT6 |

| Macrophages | - Alternative (M2) activation- Upregulation of arginase-1- Production of chemokines | JAK/STAT6, PI3K/AKT |

| Eosinophils | - Recruitment and activation- Enhanced survival | JAK/STAT6 |

| Epithelial Cells | - Goblet cell hyperplasia and mucus hypersecretion- Increased expression of MUC5AC- Epithelial-mesenchymal transition (EMT) | JAK/STAT6 |

| Fibroblasts | - Proliferation- Collagen production- Tissue remodeling and fibrosis | JAK/STAT6, IL-13Rα2/AP-1 |

| Smooth Muscle Cells | - Airway hyperresponsiveness- Proliferation | JAK/STAT6 |

Quantitative Data on IL-13-Induced Cellular Responses

The effects of IL-13 on cellular functions can be quantified to understand the dose- and time-dependent nature of its activity.

| Cellular Response | Cell Type | IL-13 Concentration | Observed Effect | Reference(s) |

| Cell Proliferation | A549 (Lung adenocarcinoma) | 40 ng/mL | Peak proliferation observed at 48-72 hours | [6] |

| STAT6 Phosphorylation | INS-1E (Insulinoma) | 20 ng/mL | Peak phosphorylation within 30 minutes | [7] |

| p-AKT Induction | A549 (Lung adenocarcinoma) | 40 ng/mL | Increased p-AKT levels | [8] |

| Gene Expression (HIF1A) | Human sinonasal epithelial cells | 50 ng/mL | Significant increase in mRNA expression | [9] |

Experimental Protocols

The study of IL-13's mechanism of action relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Western Blot Analysis of IL-13-Induced STAT6 Phosphorylation

This protocol is designed to detect the phosphorylation of STAT6 in response to IL-13 stimulation in a cell line such as A549.

Materials:

-

A549 cells

-

Recombinant human IL-13

-

Cell culture medium (e.g., F-12K) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-STAT6

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Stimulation: Plate A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight. Stimulate the cells with the desired concentration of IL-13 (e.g., 30 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).[10]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (anti-pSTAT6 or anti-STAT6) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. The membrane can be stripped and re-probed with the total STAT6 antibody for normalization.

Chromatin Immunoprecipitation (ChIP) Assay for STAT6 Binding

This protocol describes a method to identify the genomic regions where STAT6 binds following IL-13 stimulation in epithelial cells.

Materials:

-

HT-29 cells

-

Recombinant human IL-13

-

Formaldehyde (1%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

Anti-STAT6 antibody and control IgG

-

Protein A/G agarose beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cell Treatment and Cross-linking: Treat HT-29 cells with IL-13 (e.g., 100 ng/mL) for 3 hours. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[11]

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an anti-STAT6 antibody or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of known or putative STAT6 target genes.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, in response to IL-13.

Materials:

-

A549 cells

-

Recombinant human IL-13

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Cell Treatment: Replace the medium with fresh medium containing various concentrations of IL-13 (e.g., 0, 10, 20, 40, 80 ng/mL).[6]

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The mechanism of action of Interleukin-13 is a complex and tightly regulated process involving specific receptor interactions and the activation of multiple intracellular signaling pathways. The canonical JAK/STAT6 pathway is central to many of the well-established functions of IL-13 in allergic inflammation and immunity. However, the emerging roles of non-canonical pathways, such as the PI3K/AKT and IL-13Rα2/AP-1 pathways, highlight the versatility of IL-13 signaling and its ability to elicit a wide range of cellular responses. A thorough understanding of these intricate molecular mechanisms, supported by robust quantitative data and detailed experimental methodologies, is essential for the development of targeted therapeutics for IL-13-mediated diseases. This guide provides a foundational resource for researchers and drug development professionals to further explore the multifaceted biology of Interleukin-13.

References

- 1. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a novel role of IL-13Rα2 in human Glioblastoma multiforme: interleukin-13 mediates signal transduction through AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Equilibrium and kinetic analysis of human interleukin-13 and IL-13 receptor alpha-2 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Interleukin 13 (IL-13) alters hypoxia-associated genes and upregulates CD73 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. IL-13/STAT6 signaling plays a critical role in the epithelial-mesenchymal transition of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of IL-13 Receptor Alpha 2: A Technical Guide to its Function as a Decoy Receptor and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-13 receptor alpha 2 (IL-13Rα2) has long been characterized as a "decoy receptor" for IL-13, primarily due to its high binding affinity for the cytokine and its short cytoplasmic tail, which lacks the canonical signaling motifs for the JAK/STAT pathway. However, emerging evidence has unveiled a more complex role for IL-13Rα2, demonstrating its capacity to initiate alternative signaling cascades and contribute to the pathophysiology of various diseases, including cancer and fibrosis. This technical guide provides an in-depth exploration of IL-13Rα2's function, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to offer a comprehensive resource for the scientific community.

Introduction: The Enigma of IL-13Rα2

Interleukin-13 (IL-13) is a pleiotropic cytokine central to the development of T-helper cell type 2 (Th2) responses, playing a critical role in allergic inflammation and fibrosis.[1] Its biological effects are mediated through a complex receptor system. The canonical signaling pathway involves the heterodimerization of IL-13 receptor alpha 1 (IL-13Rα1) and the IL-4 receptor alpha (IL-4Rα) chain, leading to the activation of the STAT6 signaling cascade.[2][3] In contrast, IL-13Rα2 was initially identified as a non-signaling "decoy" receptor that sequesters IL-13, thereby inhibiting its signaling through the IL-13Rα1/IL-4Rα complex.[4][5] This inhibitory function is attributed to its remarkably high affinity for IL-13 and a short cytoplasmic domain that does not engage the JAK/STAT pathway.[1][2]

However, recent research has challenged this unidimensional view, revealing that IL-13Rα2 can indeed transduce signals through STAT6-independent pathways, promoting cellular processes such as proliferation, invasion, and metastasis, particularly in the context of cancer.[4][5][6] This guide delves into the dual functionality of IL-13Rα2, providing a detailed overview of its role as both a decoy and a signaling receptor.

Quantitative Analysis of IL-13 and Receptor Binding Affinities

The differential binding affinities of IL-13 to its receptors are fundamental to understanding their respective functions. IL-13Rα2 exhibits a significantly higher affinity for IL-13 compared to IL-13Rα1, a key factor in its efficacy as a decoy receptor.[1][4] The following table summarizes the reported binding affinities.

| Ligand | Receptor/Receptor Complex | Method | Dissociation Constant (KD) | Reference |

| IL-13 | IL-13Rα2 | Surface Plasmon Resonance (SPR) | Sub-100 fM | [1] |

| IL-13 | IL-13Rα2 | Isothermal Titration Calorimetry (ITC) | ~500 pM | [1] |

| IL-13 | IL-13Rα2 | Kinetic Exclusion Assay (KEA) | 107 pM | [7] |

| IL-13 (R110Q variant) | IL-13Rα2 | Kinetic Exclusion Assay (KEA) | 56 pM | [7] |

| IL-13 | IL-13Rα1 | Surface Plasmon Resonance (SPR) | 1.7 nM | [1] |

Signaling Pathways: Canonical vs. Alternative

The signaling outcomes of IL-13 binding are receptor-dependent. The canonical IL-13Rα1-mediated pathway is well-established, while the IL-13Rα2-mediated pathway is an area of active investigation.

Canonical IL-13 Signaling via IL-13Rα1

Binding of IL-13 to IL-13Rα1 recruits the IL-4Rα chain, forming a heterodimeric receptor complex.[8] This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT6.[3] Phosphorylated STAT6 dimerizes and translocates to the nucleus to regulate the transcription of IL-13-responsive genes.[3][9]

IL-13Rα2 as a Decoy Receptor

Due to its high affinity for IL-13, membrane-bound IL-13Rα2 effectively sequesters the cytokine, preventing it from binding to the lower-affinity IL-13Rα1 and initiating the canonical signaling cascade.[1][4] This "decoy" function is a primary mechanism for downregulating IL-13 activity.

Alternative Signaling via IL-13Rα2

Contrary to its "decoy" designation, IL-13Rα2 can mediate STAT6-independent signaling.[5] Upon IL-13 binding, IL-13Rα2 can activate pathways involving activator protein 1 (AP-1) and extracellular signal-related kinase (ERK), leading to the production of transforming growth factor-beta (TGF-β).[2][5] This pathway has been implicated in promoting fibrosis and tumor progression.[2]

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of IL-13Rα2. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the general steps for determining the binding kinetics and affinity of IL-13 to IL-13Rα2 using SPR.

Objective: To quantify the association (kon) and dissociation (koff) rates, and to calculate the equilibrium dissociation constant (KD).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human IL-13Rα2

-

Recombinant human IL-13

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject recombinant IL-13Rα2 (ligand) over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters with an injection of ethanolamine-HCl.

-

-

Analyte Injection:

-

Prepare a serial dilution of recombinant IL-13 (analyte) in running buffer.

-

Inject the different concentrations of IL-13 over the immobilized IL-13Rα2 surface, including a zero-concentration (buffer only) injection for baseline subtraction.

-

Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.[1]

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

-

Calculate the KD from the ratio of koff/kon.

-

In Vitro Cell Invasion Assay (Transwell Assay)

This protocol is used to assess the effect of IL-13/IL-13Rα2 signaling on the invasive potential of cancer cells.

Objective: To quantify the number of cells that migrate through a basement membrane matrix in response to IL-13.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Basement membrane extract (e.g., Matrigel)

-

Cancer cell line expressing IL-13Rα2

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., fetal bovine serum)

-

Recombinant human IL-13

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Chamber Preparation:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding:

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

Add IL-13 to the upper chamber for the treatment group.

-

-

Incubation:

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plates for a sufficient time to allow for cell invasion (e.g., 24-48 hours).

-

-

Quantification:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several fields of view under a microscope.

-

In Vivo Xenograft Tumor Model

This protocol describes the use of a mouse xenograft model to evaluate the in vivo effects of targeting IL-13Rα2.

Objective: To assess the impact of IL-13Rα2-targeted therapies on tumor growth and survival in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cells expressing IL-13Rα2

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

IL-13Rα2-targeted therapeutic agent (e.g., immunotoxin, monoclonal antibody)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Implantation:

-

Subcutaneously or orthotopically inject a suspension of the cancer cells into the mice.[10]

-

-

Tumor Growth and Treatment:

-

Allow the tumors to establish and reach a predetermined size.

-

Randomize the mice into treatment and control groups.

-

Administer the IL-13Rα2-targeted therapeutic agent or a vehicle control according to the desired dosing schedule (e.g., intratumoral, intraperitoneal, or intravenous injection).[11]

-

-

Monitoring and Endpoint:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[10]

-

Monitor the overall health and body weight of the mice.

-

The experiment is terminated when tumors reach a maximum allowable size or at a predetermined time point, at which point tumors can be excised for further analysis (e.g., immunohistochemistry).[10]

-

IL-13Rα2 in Disease and as a Therapeutic Target

The overexpression of IL-13Rα2 in various pathologies, coupled with its restricted expression in normal tissues, makes it an attractive therapeutic target.

Role in Cancer

IL-13Rα2 is overexpressed in a variety of solid tumors, including glioblastoma, colorectal cancer, and pancreatic cancer, and its expression often correlates with poor prognosis.[4][12] In these cancers, IL-13Rα2-mediated signaling can promote tumor proliferation, invasion, and metastasis.[4][6] This has led to the development of several IL-13Rα2-targeted therapies, such as immunotoxins (e.g., IL-13-PE), monoclonal antibodies, and CAR-T cells.[4]

Role in Fibrosis

The IL-13/IL-13Rα2 axis plays a significant role in the development of fibrosis.[2] IL-13 signaling through IL-13Rα2 can induce the production of TGF-β1, a potent pro-fibrotic cytokine, in various cell types.[2] This has been demonstrated in models of pulmonary and gastrointestinal fibrosis, suggesting that blocking this pathway could be a viable therapeutic strategy for fibrotic diseases.[2]

Conclusion

IL-13 receptor alpha 2 is a multifaceted protein that defies simple classification. While its role as a high-affinity decoy receptor is well-established and critical for regulating IL-13-mediated inflammation, its capacity for STAT6-independent signaling adds a significant layer of complexity to its biological function. This alternative signaling pathway has profound implications for the pathogenesis of cancer and fibrosis, highlighting IL-13Rα2 as a promising therapeutic target. A thorough understanding of its dual nature, supported by robust quantitative data and detailed experimental validation, is essential for the continued development of effective therapies targeting the IL-13/IL-13Rα2 axis.

References

- 1. Molecular basis for shared cytokine recognition revealed in the structure of an unusually high affinity complex between IL-13 and IL-13Rα2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Signaling Function of the IL-13Rα2 Receptor in the Development of Gastrointestinal Fibrosis and Cancer Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Recent Advances in IL-13Rα2-Directed Cancer Immunotherapy [frontiersin.org]

- 5. Recent Advances in IL-13Rα2-Directed Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Equilibrium and kinetic analysis of human interleukin-13 and IL-13 receptor alpha-2 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. IL13Rα2 is a novel therapeutic target for human adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interleukin-13 receptor alpha2 is a novel therapeutic target for human adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interleukin 13 receptor alpha 2 (IL13Rα2): Expression, signaling pathways and therapeutic applications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Targets of STAT6 in IL-13 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream targets of the Signal Transducer and Activator of Transcription 6 (STAT6) in the context of Interleukin-13 (IL-13) signaling. This pathway is a critical mediator of Type 2 immune responses and is implicated in a range of physiological and pathological processes, including allergic inflammation, tissue remodeling, and cancer progression. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Core Signaling Pathway

Interleukin-13 initiates its signaling cascade by binding to a heterodimeric receptor complex consisting of the IL-4 receptor alpha (IL-4Rα) and the IL-13 receptor alpha 1 (IL-13Rα1) subunits. This binding event activates Janus kinases (JAKs) associated with the receptor chains, which in turn phosphorylate STAT6. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][2]

Key Downstream Targets of STAT6

Upon activation by IL-13, STAT6 regulates the expression of a diverse array of genes involved in various cellular processes. The following tables summarize the key target genes with available quantitative data on their expression changes following IL-13 stimulation in a STAT6-dependent manner.

Table 1: Transcription Factors

| Gene | Cell Type | Fold Change (mRNA) | Experimental Method | Reference |

| ZEB1 | Colorectal Cancer Cells (HT29, SW480) | Robust Increase | qRT-PCR | [1] |

Table 2: Extracellular Matrix and Adhesion Molecules

| Gene | Cell Type | Fold Change (mRNA) | Fold Change (Protein) | Experimental Method | Reference |

| Periostin (POSTN) | Human Lung Fibroblasts (MRC-5) | Significantly Increased | Gradually Increased (up to 72h) | qRT-PCR, ELISA | [3] |

| Periostin (POSTN) | Primary Alveolar Epithelial Cells | Not Statistically Significant | ~3-fold increase in ATI-like cells | qRT-PCR, Western Blot | [4] |

Table 3: Chemokines

| Gene | Cell Type | Fold Change (mRNA) | Fold Change (Protein) | Experimental Method | Reference |

| CCL26 (eotaxin-3) | Human Lung Fibroblasts (MRC-5) | Significantly Increased | - | qRT-PCR | [3] |

| CCL26 (eotaxin-3) | Primary Alveolar Epithelial Cells | Significantly Increased | Significantly Increased | qRT-PCR, ELISA | [4] |

| CCL11, CCL24, CCL26 | Lung Epithelial Cells | Markedly Inhibited by STAT6 siRNA | CCL26 completely ablated by STAT6 siRNA | qRT-PCR, Protein Assay | [5] |

Table 4: Cytokine Signaling Regulators

| Gene | Cell Type | Fold Change (mRNA) | Experimental Method | Reference |

| SOCS1 | Human Lung Fibroblasts (MRC-5) | Significantly Increased | qRT-PCR | [3] |

| IL-31RA | Mouse Peritoneal Macrophages | Significantly Decreased in STAT6 KO | qRT-PCR | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and validate the downstream targets of STAT6 in IL-13 signaling.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the direct binding of STAT6 to the promoter regions of its target genes.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT6 antibody overnight at 4°C. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the predicted STAT6 binding site in the target gene promoter, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[7][8][9][10]

Western Blot for Phosphorylated STAT6

Western blotting is used to detect the activation of STAT6 by assessing its phosphorylation status.

Protocol:

-

Cell Lysis: Lyse IL-13-stimulated and unstimulated cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (pSTAT6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6.[11][12][13][14]

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of STAT6 on a specific gene promoter.

Protocol:

-

Construct Preparation: Clone the promoter region of the putative STAT6 target gene upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Transfect the luciferase reporter construct into a suitable cell line. Co-transfect with a vector expressing Renilla luciferase for normalization of transfection efficiency.

-

Stimulation: After 24-48 hours, stimulate the transfected cells with IL-13 for a defined period (e.g., 6-24 hours). Include an unstimulated control.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the promoter activity.[15][16][17][18]

Conclusion

The IL-13/STAT6 signaling pathway plays a pivotal role in mediating Type 2 immune responses through the transcriptional regulation of a wide range of downstream target genes. The identification and validation of these targets are crucial for understanding the molecular mechanisms underlying IL-13-driven pathologies and for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate network of STAT6-mediated gene regulation. Further research, particularly utilizing genome-wide approaches like ChIP-seq and RNA-seq, will continue to expand our knowledge of the STAT6 regulome and its implications in health and disease.

References

- 1. IL-13/STAT6 signaling plays a critical role in the epithelial-mesenchymal transition of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hierarchical control of interleukin 13 (IL-13) signals in lung fibroblasts by STAT6 and SOX11 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-13 induces periostin and eotaxin expression in human primary alveolar epithelial cells: Comparison with paired airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA interference of STAT6 rapidly attenuates ongoing interleukin-13-mediated events in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. abeomics.com [abeomics.com]

- 18. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to IL-13 Expression in T-helper 2 (Th2) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-13 (IL-13) is a pleiotropic cytokine that plays a central role in the pathogenesis of type 2 inflammatory diseases, including allergic asthma, atopic dermatitis, and eosinophilic esophagitis. Produced predominantly by T-helper 2 (Th2) cells, but also by other immune cells such as innate lymphoid type 2 cells (ILC2s), mast cells, and eosinophils, IL-13 mediates its effects by signaling through a receptor complex comprising the IL-4 receptor alpha (IL-4Rα) and IL-13 receptor alpha 1 (IL-13Rα1). This signaling cascade activates the transcription factor STAT6, leading to the expression of numerous genes involved in inflammation, mucus production, airway hyperresponsiveness, and tissue remodeling. Understanding the intricate molecular mechanisms that govern IL-13 expression in Th2 cells is therefore of paramount importance for the development of novel therapeutic strategies targeting these debilitating conditions.

This technical guide provides a comprehensive overview of the core molecular events regulating IL-13 gene expression in Th2 cells. It delves into the key signaling pathways, the roles of critical transcription factors, and the epigenetic modifications that collectively orchestrate the production of this key cytokine. Detailed experimental protocols for studying IL-13 expression are also provided to facilitate further research in this field.

Core Signaling Pathway for IL-13 Expression in Th2 Cells

The canonical pathway for IL-13 production in Th2 cells is initiated by the cytokine IL-4. The binding of IL-4 to its receptor (IL-4R) on the surface of a naive T-helper cell triggers a signaling cascade that is essential for Th2 differentiation and the subsequent expression of Th2-associated cytokines, including IL-13.

The key steps in this pathway are:

-

IL-4 Receptor Activation: IL-4 binds to the IL-4R complex, which leads to the activation of associated Janus kinases (JAKs), typically JAK1 and JAK3.

-

STAT6 Phosphorylation and Dimerization: The activated JAKs phosphorylate the signal transducer and activator of transcription 6 (STAT6). Phosphorylated STAT6 molecules then form homodimers.

-

Nuclear Translocation and GATA3 Induction: The STAT6 dimers translocate to the nucleus and bind to specific DNA sequences in the promoter region of the GATA3 gene, inducing its expression.

-

GATA3 as the Master Regulator: GATA3 is the master transcription factor for Th2 cell differentiation. It plays a crucial role in promoting the expression of Th2 signature cytokines, including IL-4, IL-5, and IL-13.

-

IL-13 Gene Transcription: GATA3, along with STAT6 and other co-factors, binds to regulatory regions within the IL13 gene locus, leading to chromatin remodeling and the initiation of gene transcription.

Key Transcription Factors: GATA3 and STAT6

The expression of IL-13 in Th2 cells is tightly controlled by the interplay of several transcription factors, with GATA3 and STAT6 being the most critical.

-

GATA3: As the master regulator of Th2 differentiation, GATA3 is indispensable for the production of IL-13.[1] Deletion of GATA3 in developing Th2 cells abrogates the expression of all Th2 cytokines, including IL-13.[2] In established Th2 cells, GATA3 deletion has a major impact on the expression of both IL-5 and IL-13.[2] GATA3 directly binds to several regulatory regions within the IL13 gene locus, including a conserved GATA3 response element (CGRE) located upstream of the gene.[3] This binding is crucial for recruiting other transcriptional machinery and initiating gene expression.

-

STAT6: Activated by IL-4 and IL-13 signaling, STAT6 plays a dual role in IL-13 regulation.[4] It is essential for the initial induction of GATA3 expression, thereby setting the stage for Th2 differentiation.[5] Furthermore, STAT6 itself can directly bind to the IL13 promoter, contributing to its transcriptional activation.[3] Studies in STAT6-deficient mice have shown a profound impairment in Th2 responses, with significantly reduced production of IL-13.[5]

Quantitative Data on IL-13 Expression

The following tables summarize quantitative data from various studies, highlighting the impact of key transcription factors on IL-13 expression at the mRNA, protein, and promoter activity levels.

| Condition | Parameter Measured | Fold Change / % Reduction | Reference |

| GATA3 Knockdown (siRNA) in Th1 cells | IL-13 mRNA expression | ~75% reduction | [3] |

| GATA3 Deletion in established Th2 cells | IL-13 protein expression | Major reduction | [2] |

| GATA3 Overexpression in Th1 cells | IL-13 promoter activity (Luciferase assay) | ~4-fold increase | [6] |

| Condition | Parameter Measured | Fold Change / % Reduction | Reference |

| STAT6 Knockout in Th2 cells | IL-13 protein secretion | Significantly reduced | [5][7] |

| STAT6 Inhibition (AS1517499) | IL-13 induced RhoA transcription (downstream effect) | Significant inhibition | [8] |

| STAT6 Overexpression in Jurkat T cells | IL-13 promoter activity (Luciferase assay) | Increased activity | [9] |

| Experiment | Cell Type | Measurement | Result | Reference |

| ChIP-qPCR | Human primary CD4+ T cells (Th2 polarized) | GATA3 enrichment on IL-13 CGRE | ~18-fold enrichment vs. IgG control | [10] |

| ChIP-qPCR | Murine Th1 cells stimulated to produce IL-13 | GATA3 binding to IL-13 CGRE | Significant binding detected | [3] |

| Luciferase Assay | Human T cell line | IL-13 promoter activity with GATA3 overexpression | Dose-dependent increase | [11] |

| Flow Cytometry | Murine lung cells after allergen challenge | Percentage of IL-13+ CD4+ T cells | Significant increase compared to control |

Experimental Protocols

In Vitro Differentiation of Human Th2 Cells

This protocol describes the generation of human Th2 cells from naive CD4+ T cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T Cell Isolation Kit

-

Cell culture plates

-

Anti-human CD3 and anti-human CD28 antibodies

-

Recombinant human IL-4

-

Anti-human IFN-γ antibody

-

Recombinant human IL-2

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

Protocol:

-

Isolate Naive CD4+ T cells: Isolate naive CD4+ T cells from human PBMCs using a commercially available isolation kit following the manufacturer's instructions.

-

Activation and Polarization:

-

Coat a 24-well plate with anti-human CD3 antibody (1-5 µg/mL) overnight at 4°C.

-

Wash the plate twice with sterile PBS.

-

Resuspend the naive CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add soluble anti-human CD28 antibody (1-2 µg/mL), recombinant human IL-4 (20-50 ng/mL), and anti-human IFN-γ antibody (1-5 µg/mL) to the cell suspension.

-

Plate 1 mL of the cell suspension per well into the anti-CD3 coated plate.

-

-

Expansion:

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

After 2-3 days, add recombinant human IL-2 (10-20 U/mL) to the culture.

-

Expand the cells for a total of 7-10 days, splitting the cultures as necessary to maintain a cell density of 0.5-1 x 10^6 cells/mL.

-

-

Restimulation and Analysis:

-

For analysis of cytokine production, restimulate the differentiated Th2 cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 4-6 hours. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4 hours of stimulation.

-

Alternatively, restimulate cells by re-plating on anti-CD3 coated plates with soluble anti-CD28.

-

Harvest the cells and supernatant for analysis by flow cytometry (intracellular cytokine staining), ELISA (secreted IL-13), or qPCR (IL-13 mRNA).

-

Intracellular Cytokine Staining (ICS) for IL-13

This protocol outlines the steps for detecting intracellular IL-13 in differentiated Th2 cells by flow cytometry.

Materials:

-

Differentiated Th2 cells

-

PMA and Ionomycin

-

Protein transport inhibitor (Brefeldin A or Monensin)

-

Fluorescently labeled antibodies against surface markers (e.g., anti-human CD4)

-

Fixation/Permeabilization buffer

-

Fluorescently labeled anti-human IL-13 antibody

-

Flow cytometer

Protocol:

-

Cell Stimulation: Stimulate differentiated Th2 cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor for 4-6 hours at 37°C.

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with fluorescently labeled antibodies against surface markers (e.g., anti-CD4) for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-